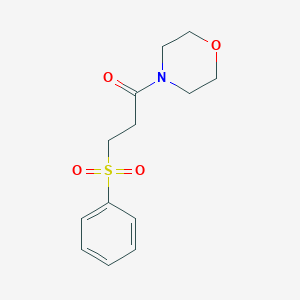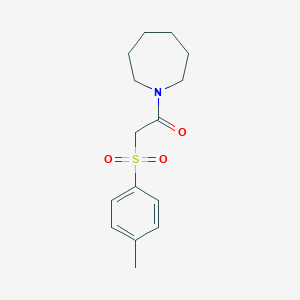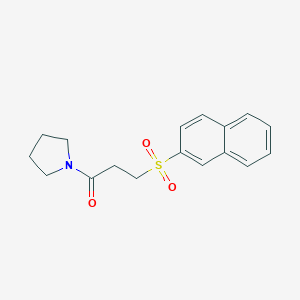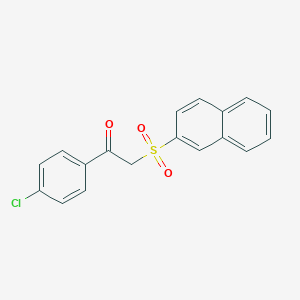![molecular formula C17H16N4O3S B285629 N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide](/img/structure/B285629.png)
N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide, also known as PBOX-15, is a novel compound that has been synthesized for scientific research purposes. It is a small molecule inhibitor that has shown promise in a variety of applications, including cancer therapy and anti-inflammatory treatments. In
Aplicaciones Científicas De Investigación
Antitubercular Activity
The structure related to N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide, particularly the 1,3,4-oxadiazole and pyridin-4-yl segments, has shown promising results in antitubercular applications. In particular, derivatives have been evaluated for their in vitro anti-tubercular activity against various strains of mycobacteria, showing significant activity and providing a basis for the rational design of new leads for anti-TB compounds (Asif, 2014).
Cancer Research
The 1,3,4-oxadiazole ring, a part of the molecular structure of this compound, is significant in cancer research. Compounds with this ring have been associated with diverse biological activities and are used in developing new medicinal agents for cancer treatment (Verma et al., 2019). Histone deacetylase-8 (HDAC8), a target for cancer therapy, has shown interaction with 1,3,4-oxadiazole derivatives, suggesting their therapeutic potential in breast cancer treatment (Rahmani et al., 2021).
Pharmacokinetics and Drug Metabolism
The pyridin-4-yl component, related to the chemical structure , plays a role in drug metabolism studies, particularly in assessing Cytochrome P450 isoform selectivity, crucial for predicting drug-drug interactions and understanding drug metabolism pathways (Khojasteh et al., 2011).
Chemical Properties and Reactivity
The 1,3,4-oxadiazole ring is a noteworthy structural feature in many synthetic molecules, showing effective binding with different enzymes and receptors in biological systems. This property has contributed to the development of compounds with high therapeutic potency for treating various ailments (Verma et al., 2019).
Propiedades
Fórmula molecular |
C17H16N4O3S |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C17H16N4O3S/c1-23-14-5-3-2-4-13(14)19-15(22)8-11-25-17-21-20-16(24-17)12-6-9-18-10-7-12/h2-7,9-10H,8,11H2,1H3,(H,19,22) |
Clave InChI |
RLBALFNHRPXFHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3 |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285546.png)
![N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B285547.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285550.png)
![N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide](/img/structure/B285551.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide](/img/structure/B285552.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N,N-dimethylpropanamide](/img/structure/B285553.png)


![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)
![1-(4-Tert-butylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B285557.png)




